molecular formula C15H14N2O3 B5911566 N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide

N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide

Cat. No. B5911566
M. Wt: 270.28 g/mol
InChI Key: SZPPQESDUZEIQS-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide, commonly known as MAFP, is a potent inhibitor of several enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). MAFP has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

MAFP inhibits N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide and NAAA by binding irreversibly to the active site of these enzymes. This prevents the breakdown of endocannabinoids and N-acylethanolamines, leading to increased levels of these compounds and their effects on physiological processes.
Biochemical and Physiological Effects
MAFP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic effects. MAFP has also been shown to have anti-tumor effects in some studies.

Advantages and Limitations for Lab Experiments

MAFP has several advantages for use in lab experiments. It is a potent inhibitor of N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide and NAAA, allowing for the study of the endocannabinoid system and its effects on physiological processes. However, MAFP also has limitations. It is a irreversible inhibitor, which can make it difficult to study the effects of endocannabinoids and N-acylethanolamines over longer periods of time.

Future Directions

There are several future directions for research involving MAFP. One area of interest is the study of the effects of MAFP on the immune system. MAFP has been shown to have anti-inflammatory effects, and further research could explore its potential as a treatment for autoimmune diseases. Another area of interest is the study of the effects of MAFP on the nervous system. MAFP has been shown to have anxiolytic effects, and further research could explore its potential as a treatment for anxiety disorders. Additionally, research could explore the potential of MAFP as a cancer treatment, as it has been shown to have anti-tumor effects in some studies.

Synthesis Methods

MAFP is synthesized through a multi-step process, starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with phenylacetylene in the presence of a palladium catalyst to produce 2-furanylphenylacetylene. The final step involves reacting 2-furanylphenylacetylene with methyl isocyanate to form MAFP.

Scientific Research Applications

MAFP has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to inhibit N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide and NAAA, leading to increased levels of endocannabinoids such as anandamide and N-acylethanolamines. This has allowed researchers to study the effects of these compounds on various physiological processes, including pain, inflammation, and anxiety.

properties

IUPAC Name

N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-14(18)12(10-11-6-3-2-4-7-11)17-15(19)13-8-5-9-20-13/h2-10H,1H3,(H,16,18)(H,17,19)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPPQESDUZEIQS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

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